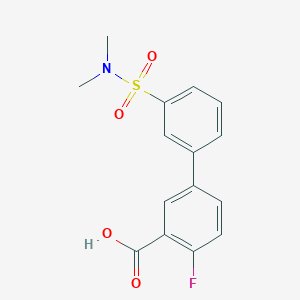
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% (3-DMF-4-FBA) is an important organic compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 279.3 g/mol and a melting point of 183-185 °C. 3-DMF-4-FBA has been used in the synthesis of many compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential use as an insecticide.
Mecanismo De Acción
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not well understood. However, it is believed that it acts by inhibiting the growth of certain bacteria, and by inhibiting the activity of certain enzymes. It is also believed to act as a chelating agent, which means that it binds to metals and other ions, preventing them from binding to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, as well as the activity of certain enzymes. It has also been shown to act as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been shown to bind to certain metals and other ions, preventing them from binding to other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive to purchase, and it is stable in a variety of solvents. However, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict its effects.
Direcciones Futuras
The potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential use as an insecticide. In addition, research into its potential use as an antioxidant and chelating agent could be beneficial. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways of producing the compound.
Métodos De Síntesis
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is synthesized from 4-fluorobenzoic acid and 3-dimethylsulfamoylphenylmagnesium chloride. This reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as potassium carbonate. The reaction proceeds in two steps: first, the 4-fluorobenzoic acid is reacted with 3-dimethylsulfamoylphenylmagnesium chloride to form the desired product, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%. The second step involves the removal of the solvent and base from the reaction mixture, resulting in a pure sample of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%.
Propiedades
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVGKIDGOXIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














